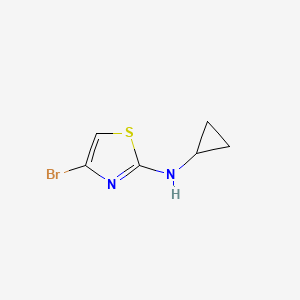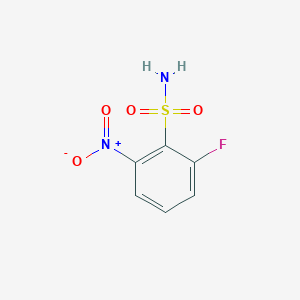
2-Amino-6-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H7FN2O2S . It is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of 2-Amino-6-fluorobenzenesulfonamide consists of a benzene ring substituted with an amino group, a fluorine atom, and a sulfonamide group . The exact positions of these substituents on the benzene ring can be determined by the numbering of the carbon atoms in the name of the compound .Physical And Chemical Properties Analysis
2-Amino-6-fluorobenzenesulfonamide is a solid powder at room temperature . Its molecular weight is 190.2 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .Scientific Research Applications
Chemical Reactions and Synthesis:
- Whitfield et al. (2003) reported that SNAr displacement reactions of various compounds, including those with 2-amino-6-fluorobenzenesulfonamide, are significantly accelerated in the presence of trifluoroacetic acid and in trifluoroethanol solvent (Whitfield et al., 2003).
- Pu et al. (2016) developed a catalyst-free aminochlorination of alkenes using N-chloro-N-fluorobenzenesulfonamide (CFBSA), highlighting the importance of the fluorine atom in reactivity and selectivity (Pu et al., 2016).
Biological Interactions and Potential Therapeutics:
- Hashimoto et al. (2002) synthesized derivatives of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide, discovering that the introduction of a fluorine atom increased COX1/COX-2 selectivity, leading to a potent COX-2 inhibitor (Hashimoto et al., 2002).
- Wang et al. (2014) explored the fine-tuning of N-fluorobenzenesulfonamide reactivity in enantioselective fluorination reactions. They achieved high yields and selectivity using N-fluoro-4,4′-difluoro-benzenesulfonamide (Wang et al., 2014).
Medical Imaging and Radiopharmaceuticals:
- Shiue et al. (2001) synthesized fluorine-18 labeled analogs of hypoglycemic drugs, demonstrating the potential of these compounds as β-cell imaging agents in type 2 diabetic patients (Shiue et al., 2001).
Nuclear Magnetic Resonance Studies:
- Dugad and Gerig (1988) studied the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases by proton, fluorine, and nitrogen-15 NMR spectroscopy, providing insights into the binding mechanisms and enzyme-inhibitor interactions (Dugad & Gerig, 1988).
Anticancer Research:
- Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives, including 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide, showing promising anticancer potential against various cancer cell lines (Tsai et al., 2016).
Safety and Hazards
Future Directions
While specific future directions for 2-Amino-6-fluorobenzenesulfonamide are not mentioned in the available resources, research into sulfonamides and their derivatives continues to be an active area of study due to their diverse pharmacological activities . For instance, new sulfonamide derivatives are being explored for their potential as anticancer agents .
Mechanism of Action
Target of Action
2-Amino-6-fluorobenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of 2-Amino-6-fluorobenzenesulfonamide are bacterial enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
2-Amino-6-fluorobenzenesulfonamide interacts with its targets by inhibiting the enzymes involved in the synthesis of folic acid . This inhibition disrupts the production of folic acid, leading to a halt in bacterial growth and reproduction .
Biochemical Pathways
The affected pathway is the folic acid synthesis pathway in bacteria . The downstream effects of this disruption include a decrease in the production of nucleotides, which are essential for DNA replication. This leads to a halt in bacterial growth and reproduction .
Pharmacokinetics
Like other sulfonamides, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 2-Amino-6-fluorobenzenesulfonamide’s action include the inhibition of folic acid synthesis, leading to a decrease in nucleotide production and a halt in bacterial growth and reproduction .
properties
IUPAC Name |
2-amino-6-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFGOCSYBRXBPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-fluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)
![2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1371990.png)
![2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1371991.png)

